Faah-IN-7

Description

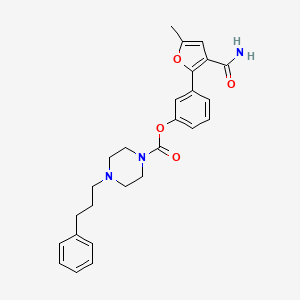

Structure

3D Structure

Properties

Molecular Formula |

C26H29N3O4 |

|---|---|

Molecular Weight |

447.5 g/mol |

IUPAC Name |

[3-(3-carbamoyl-5-methylfuran-2-yl)phenyl] 4-(3-phenylpropyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C26H29N3O4/c1-19-17-23(25(27)30)24(32-19)21-10-5-11-22(18-21)33-26(31)29-15-13-28(14-16-29)12-6-9-20-7-3-2-4-8-20/h2-5,7-8,10-11,17-18H,6,9,12-16H2,1H3,(H2,27,30) |

InChI Key |

JMSBPALRPPPUGB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(O1)C2=CC(=CC=C2)OC(=O)N3CCN(CC3)CCCC4=CC=CC=C4)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

Faah-IN-7: An In-Depth Technical Guide to its Mechanism of Action on the FAAH Enzyme

Disclaimer: Publicly available scientific literature and chemical databases do not contain specific information on a compound designated "Faah-IN-7." Therefore, this technical guide will focus on the well-characterized and highly selective covalent FAAH inhibitor, PF-3845 , as a representative example to illustrate the mechanism of action, experimental evaluation, and relevant signaling pathways pertinent to this class of inhibitors. The principles and methodologies described herein are directly applicable to the study of novel covalent FAAH inhibitors.

Executive Summary

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides. Inhibition of FAAH leads to an elevation of these signaling lipids, producing a range of therapeutically relevant effects, including analgesia, anti-inflammatory, and anxiolytic responses, without the psychoactive side effects associated with direct cannabinoid receptor agonists. This guide provides a detailed overview of the mechanism of action of covalent FAAH inhibitors, using PF-3845 as a prime example. It includes a summary of its inhibitory potency, selectivity, and in vivo efficacy, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action of Covalent FAAH Inhibitors

Covalent FAAH inhibitors, such as those from the piperidine/piperazine urea and carbamate classes, act by irreversibly binding to the active site of the FAAH enzyme. FAAH is a serine hydrolase that utilizes a catalytic triad of Ser241, Ser217, and Lys142 to hydrolyze its substrates.

The mechanism of inhibition by urea-based inhibitors like PF-3845 involves the covalent carbamylation of the catalytic serine residue, Ser241. This process can be broken down into the following key steps:

-

Binding: The inhibitor initially binds non-covalently to the FAAH active site. The piperidine urea moiety of PF-3845 is a key structural feature for this interaction.

-

Activation: The binding of the inhibitor within the active site is proposed to induce a conformational change in the urea group, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

-

Covalent Modification: The activated hydroxyl group of Ser241 attacks the carbonyl carbon of the urea, leading to the formation of a covalent carbamate bond. This reaction results in the inactivation of the enzyme.

-

Irreversible Inhibition: The resulting carbamyl-enzyme complex is highly stable, leading to a long-lasting, effectively irreversible inhibition of FAAH activity. The restoration of enzyme function requires the synthesis of new FAAH protein.

This covalent mechanism of action provides a durable pharmacological effect, as even a single administration can lead to sustained elevation of endocannabinoid levels.

Quantitative Data for the Representative FAAH Inhibitor: PF-3845

The inhibitory activity and selectivity of PF-3845 have been extensively characterized. The following tables summarize key quantitative data.

| Parameter | Value | Species | Reference |

| k_inact/K_i | 14,310 M⁻¹s⁻¹ | Human/Rat | |

| IC₅₀ | ~1-10 nM | Human/Rat | |

| Mechanism | Covalent (Carbamylation of Ser241) | - |

Table 1: In Vitro Inhibitory Potency of PF-3845 against FAAH

| Substrate | Fold Increase in Brain Levels (10 mg/kg, i.p.) | Time to Peak Effect | Duration of Action | Reference |

| Anandamide (AEA) | > 10-fold | ~3 hours | Up to 24 hours | |

| N-palmitoyl ethanolamine (PEA) | > 10-fold | ~3 hours | Up to 24 hours | |

| N-oleoyl ethanolamine (OEA) | > 10-fold | ~3 hours | Up to 24 hours |

Table 2: In Vivo Efficacy of PF-3845 on Endocannabinoid and Related Fatty Acid Amide Levels in Mouse Brain

Experimental Protocols

Fluorometric FAAH Activity Assay

This assay is a common method to determine the in vitro potency of FAAH inhibitors.

Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. FAAH cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

AAMCA substrate

-

Test inhibitor (e.g., PF-3845) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm)

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In the wells of a 96-well plate, add the FAAH enzyme diluted in assay buffer.

-

Add the test inhibitor dilutions to the wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification.

-

Initiate the enzymatic reaction by adding the AAMCA substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C for a set duration (e.g., 15-30 minutes).

-

The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each inhibitor concentration relative to a DMSO vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve. To determine k_inact and K_i for irreversible inhibitors, a more detailed kinetic analysis is required, involving varying both inhibitor concentration and pre-incubation time.

Activity-Based Protein Profiling (ABPP) for Selectivity Analysis

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against an entire class of enzymes in a complex biological sample.

Principle: This method utilizes an activity-based probe (ABP), which is a small molecule that covalently binds to the active site of a specific class of enzymes (e.g., serine hydrolases). A common ABP for serine hydrolases is a fluorophosphonate (FP) probe tagged with a reporter molecule like a fluorophore (e.g., TAMRA) or biotin. In a competitive ABPP experiment, a biological sample (e.g., cell lysate, tissue homogenate) is pre-incubated with the test inhibitor. The inhibitor will bind to its target enzymes, preventing the subsequent binding of the ABP. The proteome is then labeled with the ABP, and the protein labeling profile is analyzed by gel electrophoresis (for fluorescent probes) or mass spectrometry (for biotinylated probes). A decrease in the signal for a particular enzyme indicates that it is a target of the inhibitor.

Materials:

-

Cell or tissue lysates (e.g., brain, liver)

-

Test inhibitor (e.g., PF-3845)

-

Fluorophosphonate-TAMRA (FP-TAMRA) probe

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Prepare proteomes from the desired cells or tissues.

-

Pre-incubate aliquots of the proteome with varying concentrations of the test inhibitor for a specific time at 37°C.

-

Add the FP-TAMRA probe to each sample and incubate to allow for covalent labeling of active serine hydrolases.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the fluorescently labeled proteins using a gel scanner.

-

The intensity of the band corresponding to FAAH will decrease with increasing concentrations of the inhibitor. The absence of changes in the intensity of other bands indicates high selectivity for FAAH.

Visualizations

Caption: FAAH signaling pathway and the mechanism of covalent inhibition.

Caption: Workflow for a fluorometric FAAH activity assay.

Caption: Workflow for competitive ABPP to assess inhibitor selectivity.

The Discovery and Synthesis of Potent Piperidine Urea-Based FAAH Inhibitors: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fatty Acid Amide Hydrolase (FAAH) has emerged as a significant therapeutic target for a range of neurological and inflammatory disorders. Its primary role is the termination of signaling by the endocannabinoid anandamide (AEA) and other fatty acid amides. Inhibiting FAAH elevates the endogenous levels of these signaling lipids, offering therapeutic benefits such as analgesia and anxiolysis without the adverse effects associated with direct cannabinoid receptor agonists. This guide provides an in-depth examination of a prominent class of covalent irreversible inhibitors: the piperidine and piperazine ureas. Using the highly potent and selective compound PF-3845 as a representative example, this document details the discovery background, mechanism of action, synthesis, and key experimental protocols for characterization, serving as a comprehensive resource for professionals in drug development.

Introduction and Discovery Background

The endocannabinoid system is a crucial neuromodulatory system involved in regulating pain, mood, and inflammation. The integral membrane enzyme Fatty Acid Amide Hydrolase (FAAH) is the principal catabolic enzyme for the endocannabinoid anandamide (AEA).[1][2] Pharmacological blockade of FAAH presents an attractive therapeutic strategy, as it enhances the signaling of endogenous cannabinoids at their sites of action, avoiding the global activation and associated side effects of direct CB1 receptor agonists.[3][4]

Early FAAH inhibitors, such as the carbamate URB597, demonstrated therapeutic potential but raised questions about selectivity and mechanism.[5] This led to the exploration of novel chemical scaffolds. The piperidine/piperazine urea class of inhibitors was discovered to be a highly potent and exquisitely selective class of FAAH inhibitors.[3][6] These compounds operate through a covalent, irreversible mechanism by carbamylating FAAH's catalytic serine nucleophile (Ser241).[3][7]

A key breakthrough in this class was the development of PF-3845 (N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide). PF-3845 demonstrated a superior combination of potency, selectivity, and in vivo efficacy, capable of producing sustained elevation of brain AEA levels and significant, cannabinoid receptor-dependent reductions in inflammatory pain.[7][8] Its discovery and detailed characterization solidified the therapeutic potential of highly selective FAAH inhibition.

Mechanism of Action: Covalent Carbamylation

FAAH belongs to the amidase signature family of serine hydrolases, characterized by an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142).[4] The catalytic cycle begins with the nucleophilic attack of Ser241 on the carbonyl of the substrate.

Piperidine urea inhibitors like PF-3845 act as suicide substrates. The inhibitor binds to the active site, and the constrained urea moiety is thought to undergo an enzyme-induced conformational distortion.[3][4] This distortion increases the electrophilicity of the urea carbonyl, facilitating a nucleophilic attack from Ser241. This results in the formation of a stable carbamoyl-enzyme adduct and the release of the aminopyridine leaving group, thus irreversibly inactivating the enzyme.[3][7] The high selectivity of these inhibitors is attributed to the specific binding interactions within the FAAH active site that are required to induce this reactive conformation.[3]

References

- 1. Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of FAAH Inhibitors in Modulating Anandamide Levels: A Technical Guide

Introduction

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. A key component of the ECS is the endogenous cannabinoid anandamide (AEA), which plays a significant role in pain, mood, appetite, and memory. The signaling actions of anandamide are tightly controlled by its enzymatic degradation, primarily mediated by Fatty Acid Amide Hydrolase (FAAH). Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endogenous anandamide signaling, offering potential benefits for various pathological conditions. This technical guide provides an in-depth overview of the role of FAAH inhibitors in modulating anandamide levels, with a focus on the underlying mechanisms, experimental validation, and key signaling pathways. While this guide is centered on the principles of FAAH inhibition, it will use the well-characterized inhibitor URB597 as a representative example to illustrate these concepts, due to the current lack of publicly available data on a compound designated as "Faah-IN-7".

The Endocannabinoid System and Anandamide Metabolism

The endocannabinoid system comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) like anandamide, and the enzymes responsible for their synthesis and degradation.[1][2] Anandamide is synthesized "on-demand" from membrane lipid precursors in response to neuronal activity.[1] Its signaling is terminated by cellular uptake and subsequent enzymatic hydrolysis by FAAH, which breaks down anandamide into arachidonic acid and ethanolamine.[1][3] FAAH is an integral membrane protein that acts as the primary catabolic enzyme for anandamide in the nervous system.[1][3]

Mechanism of Action of FAAH Inhibitors

FAAH inhibitors are compounds that block the catalytic activity of the FAAH enzyme. By doing so, they prevent the breakdown of anandamide, leading to an accumulation of this endocannabinoid and an enhancement of its signaling at cannabinoid receptors.[1] This approach of indirectly augmenting endogenous cannabinoid tone is distinct from the direct activation of cannabinoid receptors by exogenous agonists.[1][4] It is hypothesized that this indirect mechanism may offer a more localized and physiologically relevant modulation of the ECS, potentially minimizing the undesirable side effects associated with direct CB1 receptor agonists.[1]

Quantitative Effects of FAAH Inhibition on Anandamide Levels

The administration of FAAH inhibitors leads to a significant and measurable increase in anandamide levels in various tissues, most notably the brain. The magnitude of this effect is dependent on the specific inhibitor, its dose, and the tissue being examined.

| FAAH Inhibitor | Animal Model | Tissue | Dose | Fold Increase in Anandamide Levels (approx.) | Reference |

| URB597 | Rat | Brain | 0.3 mg/kg, i.p. | ~1.4 | [5] |

| URB597 | Squirrel Monkey | Brain | 0.3 mg/kg, i.v. | Significant increase | [6][7] |

| JNJ-42165279 | Human | CSF | 10-75 mg (7 days) | 41-77 | [8] |

| PF-3845 | Rat | Brain | 10 mg/kg, p.o. | ~10 | [1] |

| Genetic Deletion (FAAH-/-) | Mouse | Brain | N/A | 15 | [3] |

Table 1: Quantitative data on the effect of FAAH inhibition on anandamide levels. This table summarizes the approximate fold-increase in anandamide levels observed in different preclinical and clinical studies following the administration of various FAAH inhibitors or genetic deletion of FAAH.

Experimental Protocols

1. FAAH Inhibition Assay (In Vitro)

A common method to screen for and characterize FAAH inhibitors is a fluorescence-based assay.

-

Principle: The assay utilizes a fluorogenic substrate for FAAH, such as AMC-arachidonoyl amide. FAAH-mediated hydrolysis of this substrate releases a fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified.

-

Procedure:

-

Recombinant FAAH enzyme is incubated with the test compound (potential inhibitor) at various concentrations in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).

-

The reaction is initiated by the addition of the fluorogenic substrate.

-

The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

-

The fluorescence of the released AMC is measured using a microplate reader with excitation and emission wavelengths of approximately 340-360 nm and 450-465 nm, respectively.

-

The inhibitory activity is calculated by comparing the fluorescence in the presence of the test compound to that of a vehicle control. IC50 values are then determined from the dose-response curves.[9]

-

2. Measurement of Endocannabinoid Levels (Ex Vivo/In Vivo)

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for the quantitative analysis of anandamide and other endocannabinoids in biological samples.

-

Principle: This technique separates different lipid molecules based on their physicochemical properties and then detects and quantifies them based on their mass-to-charge ratio.

-

Procedure:

-

Sample Collection: Following in vivo administration of the FAAH inhibitor, brain or other tissues are rapidly collected and frozen to prevent enzymatic degradation of endocannabinoids.

-

Lipid Extraction: The tissue is homogenized in an organic solvent mixture (e.g., chloroform/methanol) to extract the lipids, including anandamide.

-

Sample Cleanup: The lipid extract is often purified using solid-phase extraction to remove interfering substances.

-

LC-MS Analysis: The purified sample is injected into a liquid chromatograph coupled to a mass spectrometer. The anandamide is separated from other lipids on a chromatography column and then ionized and detected by the mass spectrometer.

-

Quantification: The amount of anandamide is determined by comparing its signal to that of a known amount of an internal standard (a deuterated version of anandamide) that was added to the sample at the beginning of the extraction process.

-

Signaling Pathways and Experimental Workflows

The inhibition of FAAH leads to an accumulation of anandamide, which then enhances its signaling through various downstream pathways. The primary targets of anandamide are the cannabinoid receptors, CB1 and CB2.

Caption: Anandamide signaling at a synapse and the action of a FAAH inhibitor.

The diagram above illustrates the retrograde signaling mechanism of anandamide. Following its synthesis in the postsynaptic neuron, anandamide travels backward across the synaptic cleft to activate presynaptic CB1 receptors. This activation leads to the inhibition of neurotransmitter release, a key mechanism by which endocannabinoids modulate synaptic transmission. This compound, by inhibiting FAAH in the postsynaptic neuron, prevents the degradation of anandamide, thereby increasing its availability to act on presynaptic CB1 receptors.

Caption: A typical experimental workflow for evaluating a FAAH inhibitor.

This workflow outlines the key steps in the preclinical evaluation of a novel FAAH inhibitor like "this compound". The process begins with in vitro characterization to determine the compound's potency in inhibiting the FAAH enzyme. This is followed by in vivo studies in animal models to assess the compound's ability to increase endogenous anandamide levels in relevant tissues, such as the brain.

Inhibition of FAAH represents a compelling strategy for the therapeutic modulation of the endocannabinoid system. By preventing the degradation of anandamide, FAAH inhibitors effectively elevate the levels of this endogenous cannabinoid, thereby enhancing its signaling at cannabinoid receptors. This mechanism has been robustly validated through a variety of in vitro and in vivo experimental approaches. The continued development and characterization of novel and selective FAAH inhibitors hold significant promise for the treatment of a range of disorders, including chronic pain, anxiety, and neurodegenerative diseases. Further research into the specific properties of new chemical entities, such as the prospective "this compound," will be crucial in realizing the full therapeutic potential of this approach.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on the Core Pharmacokinetic Properties of FAAH Inhibitors

Disclaimer: The specific compound "Faah-IN-7" does not appear in publicly available scientific literature. Therefore, this guide provides a comprehensive overview of the basic pharmacokinetic properties of well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors as a class, drawing upon data from representative molecules.

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like anandamide.[1] Inhibition of FAAH increases the endogenous levels of these signaling lipids, offering therapeutic potential for various conditions, including pain, anxiety, and inflammatory disorders, while potentially avoiding the side effects associated with direct cannabinoid receptor agonists.[2][3] This document outlines the core pharmacokinetic properties, experimental evaluation, and mechanism of action of FAAH inhibitors.

Data Presentation: Pharmacokinetic Parameters of Representative FAAH Inhibitors

The following tables summarize key pharmacokinetic parameters for several well-studied FAAH inhibitors, providing a comparative overview of their absorption, distribution, metabolism, and excretion (ADME) profiles.

| Compound | Species | Dose | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (F%) | Reference |

| URB937 | Rat | 3 mg/kg | Oral | ~1 | ~200 | ~800 | ~3 | 36% | [4] |

| V158866 | Human | 50 mg | Oral (repeated) | 1.0-2.0 | - | - | 9.6-18.3 | N/A | [5] |

| PF-04457845 | Human | N/A | Oral | N/A | N/A | N/A | N/A | N/A | [6] |

| JNJ-42165279 | Human | 10-75 mg | Oral (repeated) | N/A | N/A | N/A | N/A | N/A | [7] |

N/A: Data not available in the provided search results.

| Compound | Species | Key Pharmacodynamic Outcomes | Reference |

| URB597 | Rat | Increased brain anandamide levels at 0.3 mg/kg (i.p.) | [8] |

| URB937 | Rat | ED50 for liver FAAH inhibition: 0.9 mg/kg; ED50 for brain FAAH inhibition: 20.5 mg/kg | [4] |

| PF-04457845 | Human | Well-tolerated in Phase I and II clinical trials | [6] |

| JNJ-42165279 | Human | ~41-77 fold increase in CSF anandamide concentrations with 10-75 mg daily doses | [7] |

| V158866 | Human | Reversible, dose-related increases in plasma endocannabinoids | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of FAAH inhibitors. Below are representative protocols for key experiments.

1. In Vivo Pharmacokinetic Study in Rodents

-

Objective: To determine the pharmacokinetic profile of an FAAH inhibitor (e.g., URB937) in rats following oral and intravenous administration.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing:

-

Intravenous (IV): Administer the compound at a specific dose (e.g., 3 mg/kg) via the tail vein.

-

Oral (PO): Administer the compound by gavage at a specific dose (e.g., 3 mg/kg).

-

-

Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

-

Sample Processing: Centrifuge blood to separate plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of the FAAH inhibitor in plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) method.[4]

-

Data Analysis: Calculate pharmacokinetic parameters such as Tmax, Cmax, AUC, half-life (t1/2), and oral bioavailability (F%) using appropriate software.

-

2. Ex Vivo FAAH Activity Assay

-

Objective: To measure the inhibitory effect of a compound on FAAH activity in tissues following in vivo administration.

-

Methodology:

-

Animal Dosing: Administer the FAAH inhibitor to rodents at various doses.

-

Tissue Collection: At a specified time post-administration, euthanize the animals and collect tissues of interest (e.g., liver, brain).

-

Homogenate Preparation: Homogenize the tissues in an appropriate buffer (e.g., Tris-HCl).[4]

-

Protein Quantification: Determine the protein concentration in the homogenates using a standard assay (e.g., bicinchoninic acid assay).

-

FAAH Activity Measurement:

-

Incubate a known amount of tissue homogenate protein with a radiolabeled FAAH substrate (e.g., anandamide-[ethanolamine-3H]).

-

The reaction is carried out in a buffer containing fatty acid-free bovine serum albumin at 37°C for a set duration (e.g., 30 minutes).[4]

-

Stop the reaction and separate the product from the substrate using chromatography.

-

Quantify the radioactivity of the product to determine the rate of hydrolysis, which reflects FAAH activity.

-

-

Data Analysis: Calculate the median effective dose (ED50) for FAAH inhibition.

-

3. Quantification of Endocannabinoids in Biological Matrices

-

Objective: To measure the in vivo effect of an FAAH inhibitor on the levels of endogenous FAAH substrates (e.g., anandamide, oleoylethanolamide).

-

Methodology:

-

Sample Collection: Collect plasma or tissue samples from animals treated with the FAAH inhibitor or vehicle.

-

Lipid Extraction: Perform lipid extraction from the biological samples using a suitable organic solvent mixture (e.g., chloroform/methanol).

-

Sample Purification: Purify the lipid extract using solid-phase extraction to isolate the fatty acid amides.

-

LC/MS-MS Analysis: Quantify the levels of anandamide, oleoylethanolamide, and other relevant fatty acid amides using a validated LC/MS-MS method.

-

Data Analysis: Compare the endocannabinoid levels in the treated group to the control group to determine the pharmacodynamic effect of the FAAH inhibitor.[7]

-

Mandatory Visualization

Signaling Pathway of FAAH Inhibition

Caption: Mechanism of FAAH inhibition and its effect on endocannabinoid signaling.

General Experimental Workflow for Pharmacokinetic Analysis

Caption: A typical workflow for the pharmacokinetic and pharmacodynamic evaluation of an FAAH inhibitor.

References

- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

Methodological & Application

Recommended Solvent and Preparation Protocol for FAAH Inhibitors in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solubilization and preparation of fatty acid amide hydrolase (FAAH) inhibitors for use in in vitro research applications. Due to the lack of specific public data for a compound designated "Faah-IN-7," this guide utilizes the well-characterized and widely used FAAH inhibitor, URB597, as a representative model. The principles and methods described herein are broadly applicable to other FAAH inhibitors with similar physicochemical properties.

Introduction to FAAH and its Inhibition

Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide.[1][2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which has therapeutic potential for a range of conditions, including anxiety, pain, and inflammation. Accurate and reproducible in vitro studies are crucial for the discovery and development of novel FAAH inhibitors. A critical first step in these studies is the proper dissolution and preparation of the inhibitor.

Recommended Solvents and Solubility

The choice of solvent is critical for ensuring the complete dissolution of the FAAH inhibitor, which is essential for accurate concentration determination and reliable experimental results. Based on available data for the model compound URB597, several organic solvents are recommended for preparing stock solutions.

| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |

| DMSO | 16.92 - 68 | 50 - 200.94 | Preferred solvent for high concentration stock solutions.[2][3][4] Use fresh, anhydrous DMSO to avoid reduced solubility.[3] |

| Ethanol | 1 - 5 | ~3 - 14.78 | Suitable for lower concentration stock solutions.[1][4] Sonication may be required to fully dissolve the compound.[4] |

| Dimethylformamide (DMF) | ~10 | ~29.55 | An alternative to DMSO for preparing stock solutions.[1] |

Note: FAAH inhibitors like URB597 are sparingly soluble in aqueous buffers.[1] To prepare working solutions in aqueous media (e.g., cell culture medium, assay buffers), it is necessary to first dissolve the compound in a concentrated stock solution using one of the organic solvents listed above.

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of a FAAH inhibitor (using URB597 with a molecular weight of 338.4 g/mol as an example).

Materials:

-

FAAH Inhibitor (e.g., URB597)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Weigh out the desired amount of the FAAH inhibitor. For a 1 mL 10 mM stock solution of URB597, weigh 3.384 mg.

-

Transfer the weighed inhibitor to a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution, add 1 mL of DMSO.

-

Vortex the solution until the inhibitor is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution if necessary.

-

Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Preparation of a Working Solution for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into a cell culture medium for in vitro experiments.

Materials:

-

Concentrated stock solution of FAAH inhibitor in DMSO

-

Pre-warmed cell culture medium

-

Sterile tubes

Procedure:

-

Thaw the concentrated stock solution at room temperature.

-

Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

-

Gently mix the working solution by pipetting or inverting the tube.

-

Use the freshly prepared working solution for your experiment immediately. It is not recommended to store aqueous solutions for more than one day.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of FAAH and the experimental workflow for preparing a FAAH inhibitor for in vitro studies.

Caption: FAAH signaling pathway and point of inhibition.

Caption: Workflow for preparing FAAH inhibitor solutions.

References

Application Notes and Protocols for Measuring FAAH-IN-7 Activity in Brain Tissue Homogenates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the endocannabinoid system by degrading fatty acid amides, most notably the endogenous cannabinoid anandamide (AEA).[1][2][3] Inhibition of FAAH leads to elevated levels of anandamide, producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[4][5] This makes FAAH a compelling therapeutic target for a variety of neurological and psychiatric disorders.

These application notes provide a comprehensive guide to measuring the activity of FAAH in brain tissue homogenates and determining the inhibitory potential of novel compounds, represented here by the generic inhibitor "FAAH-IN-7". The protocols outlined below are based on established fluorometric methods that offer high sensitivity and reproducibility.[1][6]

Signaling Pathway of FAAH and its Inhibition

FAAH terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine. FAAH inhibitors, such as this compound, block this activity, leading to an accumulation of anandamide and enhanced activation of cannabinoid receptors.

Caption: FAAH signaling and inhibition pathway.

Experimental Protocols

Preparation of Brain Tissue Homogenates

This protocol describes the preparation of brain tissue homogenates suitable for FAAH activity assays.

Materials:

-

Whole brain tissue (e.g., mouse, rat)

-

Ice-cold Homogenization Buffer: 0.25 M Sucrose solution.

-

Protease inhibitor cocktail

-

Dounce homogenizer or mechanical homogenizer

-

Microcentrifuge tubes

-

Refrigerated centrifuge

Procedure:

-

Excise the brain tissue and place it in a pre-weighed tube on ice.

-

Add 9 volumes of ice-cold Homogenization Buffer containing protease inhibitors for each gram of tissue to create a 10% (w/v) homogenate.

-

Homogenize the tissue on ice using a Dounce homogenizer (10-15 strokes) or a mechanical homogenizer until the tissue is completely disrupted.

-

Transfer the homogenate to microcentrifuge tubes.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.[1][6]

-

Carefully collect the supernatant, which contains the cytosolic and microsomal fractions where FAAH is located, and transfer it to a new pre-chilled tube.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA or Bradford assay).

-

The homogenate can be used immediately or stored at -80°C in aliquots for future use.

Fluorometric FAAH Activity Assay

This protocol outlines a fluorometric assay to measure FAAH activity in brain tissue homogenates and to determine the IC50 of this compound. The assay is based on the hydrolysis of a non-fluorescent FAAH substrate to a fluorescent product.[1]

Materials:

-

Brain tissue homogenate (prepared as described above)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)

-

FAAH substrate (e.g., AMC-arachidonoyl amide)

-

This compound or other inhibitors of interest (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm.

Procedure:

-

Preparation of Reagents:

-

Thaw all reagents on ice.

-

Prepare a series of dilutions of this compound in FAAH Assay Buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add the following in order:

-

FAAH Assay Buffer

-

Brain tissue homogenate (typically 10-50 µg of protein per well)

-

This compound dilution or vehicle control

-

-

Include wells for a "no enzyme" control (substituting homogenate with assay buffer) to measure background fluorescence.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding the FAAH substrate to each well.

-

Immediately place the plate in the fluorescence microplate reader.

-

-

Data Acquisition:

-

Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

-

Alternatively, for endpoint assays, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction (change in fluorescence over time) for each well.

-

Subtract the rate of the "no enzyme" control from all other rates to correct for background.

-

To determine the % inhibition for each concentration of this compound, use the following formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate with Vehicle))

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates the complete workflow for measuring this compound activity in brain tissue homogenates.

Caption: Workflow for FAAH activity measurement.

Data Presentation

The potency of FAAH inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). Below is a sample data table summarizing the inhibitory activity of a well-characterized FAAH inhibitor, URB597, in rat brain homogenates. The IC50 for a novel compound like this compound would be determined and presented in a similar manner.

| Compound | Target | Tissue Source | Assay Conditions | IC50 (nM) | Reference |

| URB597 | FAAH | Rat Brain Homogenate | pH 7.5, 10 min pre-incubation | 4.6 | [1] |

| URB597 | FAAH | Rat Brain Homogenate | pH 6.0, 10 min pre-incubation | ~64.5 | |

| URB597 | FAAH | Rat Brain Homogenate | pH 8.0, 10 min pre-incubation | ~17.8 | |

| This compound | FAAH | Brain Homogenate | (To be determined) | (To be determined) | N/A |

Note: The potency of FAAH inhibitors can be pH-dependent, as illustrated by the data for URB597. It is therefore recommended to perform assays at a physiologically relevant pH and to characterize the pH-dependency of novel inhibitors.

Conclusion

The protocols and information provided herein offer a robust framework for the investigation of FAAH activity and the characterization of novel inhibitors like this compound in brain tissue homogenates. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for advancing our understanding of the endocannabinoid system and for the development of new therapeutics targeting FAAH.

References

- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 5. escholarship.org [escholarship.org]

- 6. The potency of the fatty acid amide hydrolase inhibitor URB597 is dependent upon the assay pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Faah-IN-7 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Faah-IN-7, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), in primary neuron cultures. By inhibiting FAAH, this compound elevates the endogenous levels of N-acylethanolamines (NAEs), including the endocannabinoid anandamide (AEA), thereby potentiating their signaling through cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARα), and transient receptor potential vanilloid 1 (TRPV1) channels.[1] This modulation of endocannabinoid signaling has significant implications for neuroprotection, neuroinflammation, and synaptic plasticity.

These protocols are based on established methodologies for similar FAAH inhibitors, such as URB597 and PF-3845, and are intended to serve as a starting point for experimental design. Optimization may be required for specific primary neuron types and experimental conditions.

Data Presentation

Table 1: Effects of FAAH Inhibition on Endocannabinoid Levels and Neuronal Viability

| FAAH Inhibitor | Cell Type | Concentration | Incubation Time | Effect on Anandamide (AEA) Levels | Effect on Neuronal Viability | Reference |

| URB597 | Cortical Neurons | 1 µM | 6 and 24 hours | Up-regulation of endocannabinoid tone | Not specified | [2] |

| URB597 | Cerebellar Granule Neurons | 25, 50, 100 nM | Not specified | Increased endogenous levels | Decrease in cellular viability | |

| PF-3845 | Microglia | Not specified | 24 hours | Enhanced production | Attenuation of microglial responses to Tat-induced neurotoxicity | [3] |

| URB597 | BV-2 Microglia | 5 µM | 4 hours pre-treatment | Not specified | Reversed Aβ25–35-induced cell death | [4] |

Table 2: Effects of FAAH Inhibition on Downstream Signaling Pathways

| FAAH Inhibitor | Cell Type / Model | Concentration | Effect | Downstream Target | Reference |

| URB597 | Cortical Neurons | 1 µM | Increased Notch-1 signaling | Notch-1, Hes1 | [2] |

| URB597 | N1E115 Neuroblastoma | 0.1 µM | Reduced TH promoter activity | Tyrosine Hydroxylase (TH) | [5] |

| URB597 | VTA DA Neurons | Not specified | Abolished nicotine-induced increases in firing rate | Dopaminergic signaling | [6] |

| PF-3845 | Frontal Cortex Neurons | Not specified | Prevented loss of actin-positive dendritic structures | Neuronal structure | [3] |

Experimental Protocols

Protocol 1: Preparation and Treatment of Primary Neuron Cultures

This protocol outlines the basic steps for establishing primary neuron cultures and applying this compound.

Materials:

-

Embryonic day 18 (E18) rat or mouse fetuses

-

Hibernate-A medium

-

Papain digestion solution (e.g., Papain Dissociation System)

-

Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-lysine coated culture plates or coverslips

-

This compound stock solution (in DMSO)

-

Vehicle control (DMSO)

Procedure:

-

Prepare Coated Plates: Coat culture plates or coverslips with Poly-D-lysine or Poly-L-lysine overnight at 37°C. Aspirate the coating solution and wash three times with sterile water. Allow to dry completely before use.

-

Dissection and Dissociation:

-

Euthanize pregnant dam and remove E18 fetuses.

-

Dissect the desired brain region (e.g., cortex, hippocampus) in ice-cold Hibernate-A medium.

-

Mince the tissue and transfer to the papain digestion solution.

-

Incubate at 37°C for 15-30 minutes with gentle agitation.

-

Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at the desired density onto the coated plates in pre-warmed plating medium.

-

-

Cell Culture Maintenance:

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

Perform a partial media change every 3-4 days.

-

-

This compound Treatment:

-

On the desired day in vitro (DIV), typically DIV 7-14, prepare working concentrations of this compound by diluting the stock solution in pre-warmed plating medium.

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove a portion of the old medium from the cultures and replace it with the medium containing this compound or vehicle.

-

Incubate for the desired duration (e.g., 1 to 24 hours) before proceeding with downstream assays.

-

Protocol 2: Assessment of Neuronal Viability (MTT Assay)

This protocol describes a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Culture and treat primary neurons with this compound as described in Protocol 1.

-

At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Aspirate the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking.

-

Measure the absorbance at 570 nm using a plate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 3: Immunofluorescence Staining for Neuronal Markers and Signaling Proteins

This protocol allows for the visualization of specific proteins within the cultured neurons.

Materials:

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS)

-

Primary antibodies (e.g., anti-NeuN for neurons, anti-GFAP for astrocytes, or antibodies against specific signaling proteins)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Culture and treat primary neurons on coverslips as described in Protocol 1.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize and capture images using a fluorescence microscope.

Mandatory Visualization

Caption: Signaling pathway of this compound action in neurons.

Caption: Experimental workflow for studying this compound effects.

References

- 1. Frontiers | Pharmacological blockade of the fatty acid amide hydrolase (FAAH) alters neural proliferation, apoptosis and gliosis in the rat hippocampus, hypothalamus and striatum in a negative energy context [frontiersin.org]

- 2. The Endocannabinoid, Anandamide, Augments Notch-1 Signaling in Cultured Cortical Neurons Exposed to Amyloid-β and in the Cortex of Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 4. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The FAAH inhibitor URB597 efficiently reduces tyrosine hydroxylase expression through CB1- and FAAH-independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of fatty acid amide hydrolase inhibition on neuronal responses to nicotine, cocaine and morphine in the nucleus accumbens shell and ventral tegmental area: involvement of PPAR-α nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Endocannabinoid System using a Fatty Acid Amide Hydrolase (FAAH) Inhibitor

Note: Extensive searches for a specific Fatty Acid Amide Hydrolase (FAAH) inhibitor designated "Faah-IN-7" did not yield any publicly available data. Therefore, these application notes and protocols are based on the well-characterized, potent, and selective FAAH inhibitor, PF-3845 , as a representative tool for studying the endocannabinoid system. Researchers should adapt these protocols based on the specific properties of their chosen inhibitor.

Introduction to FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the primary endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects at cannabinoid receptors (CB1 and CB2) and other targets. This makes FAAH inhibitors valuable tools for investigating the physiological and pathophysiological roles of the endocannabinoid system in various processes, including pain, inflammation, anxiety, and neuroprotection. PF-3845 is a potent, selective, and irreversible inhibitor of FAAH that covalently modifies the enzyme's catalytic serine residue.[3][4]

Quantitative Data for the Representative FAAH Inhibitor: PF-3845

The following tables summarize the in vitro potency and in vivo efficacy of PF-3845.

Table 1: In Vitro Potency of PF-3845 against FAAH

| Parameter | Human FAAH | Rat FAAH | Reference |

| IC₅₀ | 7.2 nM (with 60 min preincubation) | - | [1] |

| k_inact/K_i | 40,300 M⁻¹s⁻¹ | - | [1] |

| K_i | 0.23 µM | - | [4] |

Table 2: In Vivo Effects of PF-3845 in Rodent Models

| Species | Dose | Effect | Reference |

| Rat | 0.1 mg/kg (p.o.) | Minimum effective dose in a complete Freund's adjuvant (CFA) model of inflammatory pain.[1] | [1] |

| Rat | 1 mg/kg (p.o.) | Near-complete inhibition of brain FAAH activity and maximal sustained elevation of brain anandamide for 24 hours.[1] | [1] |

| Mouse | 10 mg/kg (i.p.) | Significant elevation of brain anandamide levels.[5] | [5] |

| Mouse | 10 mg/kg (i.p.) | Reversal of LPS-induced tactile allodynia.[6] | [6] |

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory potency of a compound against FAAH.

Principle:

FAAH hydrolyzes a synthetic substrate, such as AMC-arachidonoyl amide, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of AMC production is proportional to FAAH activity and can be measured using a fluorescence plate reader.[7]

Materials:

-

Recombinant human or rat FAAH

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH Substrate (e.g., AMC arachidonoyl amide)

-

Test inhibitor (e.g., PF-3845) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare Reagents:

-

Dilute recombinant FAAH in FAAH Assay Buffer to the desired concentration. The final concentration should be determined empirically for optimal signal-to-noise ratio.

-

Prepare a stock solution of the FAAH substrate in a suitable solvent (e.g., ethanol).

-

Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid solvent effects.

-

-

Assay Setup:

-

Add 50 µL of FAAH Assay Buffer to all wells.

-

Add 25 µL of the test inhibitor dilutions or vehicle control to the respective wells.

-

Add 25 µL of the diluted FAAH enzyme solution to all wells except for the no-enzyme control wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes), particularly for irreversible inhibitors like PF-3845, to allow for time-dependent inhibition.[1]

-

-

Initiate Reaction:

-

Add 10 µL of the FAAH substrate to all wells to initiate the enzymatic reaction. The final substrate concentration should be at or near its K_m value for FAAH.

-

-

Measure Fluorescence:

-

Immediately begin kinetic reading of fluorescence at 37°C for 30-60 minutes, with readings taken every 1-2 minutes. Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes) and then measure the fluorescence.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Subtract the background fluorescence (from no-enzyme or inhibitor-only controls).

-

Plot the percentage of FAAH inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. For irreversible inhibitors, calculating the second-order rate constant (k_inact/K_i) provides a more accurate measure of potency.[2]

-

Workflow for In Vitro FAAH Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory potency of a compound against FAAH.

In Vivo Assessment of FAAH Inhibition in Rodents

This protocol outlines a general procedure for evaluating the in vivo efficacy of a FAAH inhibitor in mice or rats.

Animals:

-

Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[5][6] Animal care and experimental procedures should be in accordance with institutional and national guidelines.

Drug Administration:

-

The FAAH inhibitor (e.g., PF-3845) can be formulated in a vehicle suitable for the desired route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a mixture of ethanol, Emulphor (or Tween 80), and saline.[8]

-

Dose-response studies should be conducted to determine the optimal dose for FAAH inhibition and behavioral effects.[1]

Experimental Procedures:

-

Drug Administration: Administer the FAAH inhibitor or vehicle to the animals.

-

Time Course: Collect tissues at various time points after drug administration (e.g., 1, 4, 8, 24 hours) to determine the duration of FAAH inhibition and the effect on endocannabinoid levels.[1][3]

-

Tissue Collection:

-

Euthanize animals at the designated time points.

-

Rapidly dissect the brain and other tissues of interest (e.g., liver, spinal cord) on ice.

-

Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

-

Ex Vivo FAAH Activity Assay:

-

Homogenize the collected brain tissue in an appropriate buffer.

-

Determine the protein concentration of the homogenate.

-

Perform a FAAH activity assay as described in the in vitro protocol, using the tissue homogenate as the enzyme source.

-

Compare the FAAH activity in tissues from inhibitor-treated animals to that of vehicle-treated animals to determine the percentage of in vivo FAAH inhibition.

Workflow for In Vivo FAAH Inhibition Assessment

Caption: General workflow for assessing the in vivo effects of a FAAH inhibitor.

Quantification of Anandamide Levels by LC-MS/MS

This protocol provides a general method for the extraction and quantification of anandamide from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle:

Anandamide is extracted from the tissue homogenate, separated from other lipids by liquid chromatography, and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio and fragmentation pattern.[9][10][11]

Materials:

-

Tissue homogenates from the in vivo study

-

Internal standard (e.g., anandamide-d4 or anandamide-d8)

-

Extraction solvent (e.g., acetonitrile, ethyl acetate, or toluene)[9][10][12]

-

LC-MS/MS system equipped with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation:

-

Thaw tissue samples on ice.

-

To a known amount of tissue homogenate, add the internal standard.

-

Add ice-cold extraction solvent to precipitate proteins and extract lipids.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) at 4°C.

-

-

Lipid Extraction:

-

Collect the supernatant containing the lipid extract.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a small volume of a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes using a suitable gradient elution on a C18 column.[10]

-

Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of anandamide.

-

Calculate the concentration of anandamide in the samples by normalizing the peak area of endogenous anandamide to the peak area of the internal standard and comparing it to the standard curve.

-

Express the results as ng or pmol of anandamide per mg of tissue.

-

Signaling Pathway Affected by FAAH Inhibition

Caption: Inhibition of FAAH blocks the degradation of anandamide, increasing its availability to activate cannabinoid receptors.

Selectivity Profiling

It is crucial to assess the selectivity of a FAAH inhibitor to ensure that its biological effects are due to the intended target. Activity-based protein profiling (ABPP) is a powerful technique for evaluating the selectivity of inhibitors against other serine hydrolases in complex proteomes.[13]

Conclusion

FAAH inhibitors are invaluable pharmacological tools for elucidating the complex roles of the endocannabinoid system. The protocols provided here, using the well-vetted inhibitor PF-3845 as a template, offer a framework for researchers to investigate the effects of FAAH inhibition both in vitro and in vivo. Careful experimental design and data interpretation are essential for advancing our understanding of endocannabinoid signaling in health and disease.

References

- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Faah-IN-7 solubility issues in aqueous buffers

Disclaimer: Information on a specific compound designated "Faah-IN-7" is not publicly available. This guide addresses common solubility issues and provides troubleshooting strategies relevant to novel, potent enzyme inhibitors, using "this compound" as a representative example of a fatty acid amide hydrolase (FAAH) inhibitor with presumed poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is understood to be a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2] FAAH is an integral membrane protein that belongs to the serine hydrolase family.[1] Its primary role is the degradation of fatty acid amides, including the endogenous cannabinoid anandamide (AEA).[1][3] By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to increased levels of this neurotransmitter in the body.[4] This enhancement of endocannabinoid signaling is being explored for its therapeutic potential in treating pain, inflammation, and anxiety.[5]

Q2: I'm observing precipitation of this compound when I dilute my DMSO stock in aqueous buffer. Why is this happening?

This is a common issue for many potent, small molecule inhibitors, which are often hydrophobic (lipophilic) in nature to effectively cross cell membranes and interact with the active site of their target enzyme.[6] While this compound may be readily soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), its solubility can dramatically decrease when introduced into an aqueous buffer system. This is due to the unfavorable interactions between the hydrophobic inhibitor molecules and the polar water molecules, causing the inhibitor to aggregate and precipitate out of solution.

Q3: What is the maximum recommended concentration of DMSO in my final assay?

As a general guideline, the final concentration of DMSO in most enzymatic and cell-based assays should be kept as low as possible, typically below 1% and ideally at 0.5% or lower. Higher concentrations of DMSO can impact enzyme activity, protein stability, and cell viability, potentially leading to inaccurate experimental results. It is always recommended to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific assay system.

Troubleshooting Guide: this compound Solubility Issues

Initial Stock Solution Preparation

Issue: Difficulty dissolving this compound powder.

Recommendation: this compound, like many enzyme inhibitors, is likely more soluble in organic solvents.

Protocol:

-

Start by preparing a high-concentration stock solution in 100% DMSO.

-

Gentle warming (to 37°C) and vortexing or sonication can aid in dissolution.

-

Ensure the powder is completely dissolved before making further dilutions.

Aqueous Buffer Dilution

Issue: Precipitation upon dilution of DMSO stock into aqueous buffer.

Here are several strategies to address this, ranging from simple to more complex formulation approaches.

A rapid change in solvent polarity is a common cause of precipitation.

Experimental Protocol:

-

Instead of adding the DMSO stock directly to the full volume of buffer, try a serial dilution approach.

-

First, dilute the DMSO stock in a small volume of buffer, vortexing immediately and vigorously.

-

Continue to add buffer in small aliquots with continuous mixing. This gradual change in the solvent environment can sometimes prevent the compound from crashing out.

The properties of your aqueous buffer can significantly impact the solubility of a hydrophobic compound.

Troubleshooting Steps:

-

pH Adjustment: If this compound has ionizable groups (e.g., carboxylic acids or amines), altering the pH of the buffer can increase the proportion of the charged, more soluble form of the molecule.[7] Note that enzyme activity is also pH-dependent, so ensure the chosen pH is compatible with your assay.[3]

-

Ionic Strength: High salt concentrations can decrease the solubility of hydrophobic compounds (the "salting out" effect). Try reducing the ionic strength of your buffer (e.g., using 25 mM Tris or HEPES instead of 100 mM phosphate buffer) to see if solubility improves.[8]

-

Use of Co-solvents: In some cases, the addition of a small percentage of a water-miscible organic co-solvent to the final assay buffer can improve solubility. Options include ethanol or isopropanol. The tolerance of your enzyme to these co-solvents must be determined empirically.

For particularly challenging compounds, the use of surfactants or cyclodextrins may be necessary.

Quantitative Data on Common Solubilizing Agents:

| Excipient | Typical Starting Concentration | Mechanism of Action | Considerations |

| Tween® 20/80 | 0.01 - 0.1% (v/v) | Forms micelles that encapsulate hydrophobic molecules, increasing their apparent solubility. | Can interfere with some assay readouts. May affect enzyme activity. |

| Pluronic® F-68 | 0.02 - 0.2% (w/v) | A non-ionic surfactant that can aid in preventing precipitation. | Generally considered gentle and biocompatible. |

| β-cyclodextrins | 1 - 10 mM | Have a hydrophobic core and a hydrophilic exterior, encapsulating the inhibitor. | Can sometimes sequester the inhibitor, affecting its free concentration and potency. |

Experimental Protocol for Surfactant Use:

-

Prepare your aqueous buffer containing the desired concentration of the surfactant.

-

Ensure the surfactant is fully dissolved.

-

Slowly add the DMSO stock of this compound to the surfactant-containing buffer while vortexing.

FAAH Signaling Pathway and Inhibition Workflow

The following diagrams illustrate the key concepts related to this compound's mechanism of action and a general workflow for addressing solubility issues.

Caption: FAAH inhibition by this compound prevents anandamide breakdown.

Caption: A stepwise approach to resolving this compound solubility issues.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. genecards.org [genecards.org]

- 4. escholarship.org [escholarship.org]

- 5. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medcraveonline.com [medcraveonline.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

how to prevent Faah-IN-7 precipitation in media

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of FAAH-IN-7 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that plays a crucial role in the degradation of endocannabinoids, such as anandamide.[1][2] By inhibiting FAAH, researchers can increase the endogenous levels of these signaling lipids, which is valuable for studying their roles in pain, inflammation, anxiety, and other neurological processes.[1][3]

Q2: Why is my this compound precipitating in the cell culture media?

Precipitation of hydrophobic small molecules like this compound in aqueous cell culture media is a common issue.[4] The primary reason is the low solubility of the compound in water-based solutions. When a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into the aqueous media, the compound can crash out of solution if its concentration exceeds its solubility limit in the final medium.[4] Other factors can include the pH and temperature of the media, as well as interactions with salts and proteins in the media.[5]

Q3: What is the best solvent for dissolving this compound?

For creating a stock solution, Dimethyl sulfoxide (DMSO) is a commonly used solvent for many small molecule inhibitors due to its high solubilizing capacity for hydrophobic compounds.[6][7] Ethanol can also be an option.[8] It is crucial to check the manufacturer's datasheet for any specific solvent recommendations for this compound. The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[8][9]

Q4: Can I heat the media to help dissolve the precipitate?

Gently warming the media to 37°C may help in some cases to redissolve a precipitate.[10] However, excessive heating should be avoided as it can degrade sensitive components of the culture media and the compound itself.[8] It is generally more effective to optimize the preparation method to prevent precipitation in the first place.

Q5: How can I determine the maximum working concentration of this compound in my media without precipitation?

To determine the maximum effective and soluble concentration, it is recommended to perform a solubility test. This involves preparing serial dilutions of the this compound stock solution in your specific cell culture medium and visually inspecting for any precipitate formation after a short incubation period at the experimental temperature. Microscopic examination can also help to detect fine precipitates that may not be visible to the naked eye.

Troubleshooting Guide for this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your experimental media.

Step 1: Review Your Stock Solution Preparation

The preparation of a high-quality, fully dissolved stock solution is critical.

-

Problem: The compound is not fully dissolved in the stock solution.

-

Solution: Ensure you are using an appropriate solvent (e.g., DMSO).[6] Use gentle warming (up to 37°C) and vortexing to aid dissolution. Visually inspect the stock solution to ensure it is a clear solution with no visible particles before use.

Step 2: Optimize the Dilution Method

The way you dilute the stock solution into the media can significantly impact whether the compound stays in solution.

-

Problem: Adding the stock solution directly to the full volume of media causes localized high concentrations, leading to precipitation.

-

Solution: Employ a serial dilution or a stepwise addition method. Instead of adding the stock directly to the final volume, first, dilute the stock into a smaller volume of media and then add this intermediate dilution to the rest of the media.[4] It is also crucial to mix the solution well during the addition.

Step 3: Adjust the Final Concentration

The final concentration of this compound might be too high for the chosen media.

-

Problem: The desired final concentration of this compound exceeds its solubility in the cell culture medium.

-

Solution: If your experiment allows, try working with a lower final concentration of the inhibitor. You can perform a dose-response experiment to find the lowest effective concentration that does not cause precipitation.

Step 4: Control the Solvent Concentration

The final concentration of the organic solvent can influence the solubility of the compound and affect cell health.

-

Problem: A high concentration of the organic solvent is causing the compound to precipitate upon dilution or is toxic to the cells.

-

Solution: Prepare a more concentrated stock solution so that a smaller volume is needed to achieve the final desired concentration.[4] This will reduce the final percentage of the organic solvent in the culture medium. Always aim for a final solvent concentration below 0.5%.[8][9]

Quantitative Data: Solvent Properties

The choice of solvent for the stock solution is critical. The following table summarizes key properties of commonly used solvents for small molecule inhibitors.

| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Freezing Point (°C) | Dielectric Constant | Notes |

| DMSO | 78.13 | 189 | 18.5 | 47.2 | Excellent for dissolving hydrophobic compounds. Can be toxic to some cell types at higher concentrations.[8] |

| Ethanol | 46.07 | 78.37 | -114 | 24.5 | Good solvent for many organic molecules. Less toxic than DMSO for some cells, but also generally less potent as a solvent for highly hydrophobic compounds.[8] |

| PBS | N/A | ~100 | ~0 | ~80 | Not suitable for dissolving hydrophobic compounds like this compound for stock solutions, but it is the base for most cell culture media. |

Experimental Protocols

Protocol for Preparing this compound Working Solutions

This protocol provides a step-by-step method for preparing a working solution of this compound in cell culture media to minimize the risk of precipitation.

-

Prepare a Concentrated Stock Solution:

-

Dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

-

Ensure the powder is completely dissolved by vortexing and gentle warming if necessary. The stock solution should be clear.

-

Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

-

-

Pre-warm the Cell Culture Media:

-

Warm your cell culture medium to 37°C in a water bath. Using pre-warmed media can help maintain the solubility of the compound.[10]

-

-

Perform a Serial Dilution:

-

To achieve a final concentration of 10 µM this compound in 10 mL of media from a 10 mM stock, for example, do not add the 10 µL of stock directly to the 10 mL.

-

Instead, first, take 100 µL of the pre-warmed media into a separate sterile tube.

-